3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one

Description

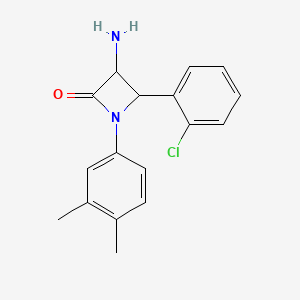

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a β-lactam derivative characterized by a four-membered azetidin-2-one ring. Its structure includes a 2-chlorophenyl group at position 4 and a 3,4-dimethylphenyl group at position 1 (Figure 1). The molecular formula is C₁₇H₁₇ClN₂O (MW: 300.78 g/mol) .

Properties

Molecular Formula |

C17H17ClN2O |

|---|---|

Molecular Weight |

300.8 g/mol |

IUPAC Name |

3-amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one |

InChI |

InChI=1S/C17H17ClN2O/c1-10-7-8-12(9-11(10)2)20-16(15(19)17(20)21)13-5-3-4-6-14(13)18/h3-9,15-16H,19H2,1-2H3 |

InChI Key |

JMLHMHCCTOVAAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.

Formation of Schiff Base: The aniline and benzaldehyde undergo a condensation reaction to form a Schiff base.

Cyclization: The Schiff base is then subjected to cyclization using a suitable cyclizing agent, such as chloroacetyl chloride, to form the azetidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and chloro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anti-inflammatory properties.

Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Fluorine-Substituted Derivatives

- 3-Amino-4-(2-fluorophenyl)-1-(3-fluorophenyl)azetidin-2-one (MW: ~280.25 g/mol) replaces chlorine with fluorine at both positions.

Chlorine Positional Isomers

- 3-Amino-4-(4-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one (MW: 300.78 g/mol) is a positional isomer with the chlorine at the para position of the phenyl ring.

Substituent Effects on Bioactivity

Anti-Inflammatory and Analgesic Activity

A structurally related compound, 3-chloro-4-(2-chlorophenyl)-1-(substituted phenyl)azetidin-2-one , demonstrated 41.23% anti-inflammatory and 38% analgesic activity at 50 mg/kg in a carrageenan-induced rat paw edema model. The 2-chlorophenyl group at C-4 was critical for potency, suggesting that the target compound may exhibit similar bioactivity .

Antibacterial and Antifungal Activity

- Azetidin-2-one fused with 2-chloro-3-formyl quinolines (e.g., AZT b2, AZT g3) showed enhanced activity against Staphylococcus aureus and Candida albicans. Electron-donating groups on the quinoline ring improved yields and potency, highlighting the role of substituents in modulating activity .

- 3-Chloro-4-(2-chlorophenyl)-1-arylazetidin-2-one derivatives synthesized via reflux with hydroxylamine hydrochloride exhibited antibacterial properties, though yields varied (39–62%) depending on substituents .

Electronic and Steric Modifications

- 3-Amino-1-(3,4-dimethoxybenzyl)-4-(3-methoxyphenyl)azetidin-2-one (MW: 342.39 g/mol) incorporates methoxy groups, which are electron-donating. This contrasts with the electron-withdrawing chlorine and methyl groups in the target compound, likely affecting solubility and membrane permeability .

- 3-Amino-4-(3-chlorophenyl)-1-(4-fluorobenzyl)azetidin-2-one (MW: 304.75 g/mol) combines chlorine and fluorine substituents, illustrating how mixed halogenation can balance lipophilicity and electronic effects .

Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Analogs

Table 2: Substituent Effects on Activity

Biological Activity

The compound 3-Amino-4-(2-chlorophenyl)-1-(3,4-dimethylphenyl)azetidin-2-one is a member of the azetidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H19ClN2O

- Molecular Weight : 316.81 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit various biological activities:

- Antiviral Activity : Analogous compounds have shown potent antiviral effects against human adenoviruses (HAdV). For instance, certain derivatives demonstrated low micromolar potency with high selectivity indexes, indicating their potential as antiviral agents .

- Anticancer Properties : Studies on structurally related compounds have revealed significant anticancer activity. For example, certain azetidine derivatives inhibited cell proliferation in cancer cell lines such as MDA-MB-231, showcasing a selective toxicity profile favoring cancer cells over normal cells .

- Mechanism of Action :

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of various substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues, one compound exhibited an IC50 of 0.27 μM against HAdV with a CC50 of 156.8 μM, indicating a promising therapeutic window for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the effects of azetidine derivatives on MDA-MB-231 cells revealed that these compounds could significantly reduce cell viability while sparing non-cancerous cells. The selectivity index was reported to be nearly 20-fold higher for cancer cells compared to normal cells .

Table 1: Summary of Biological Activities

| Activity Type | Compound Analogue | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | N-(4-amino-2-chlorophenyl) | 0.27 | 156.8 | >100 |

| Anticancer | Azetidine derivative | <10 | >100 | 10 |

| Mechanism | Description |

|---|---|

| DNA Replication Inhibition | Compounds target viral DNA replication processes |

| MMP Inhibition | Suppresses matrix metalloproteinase activity |

| Cell Cycle Arrest | Induces apoptosis and halts cell cycle progression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.